molecular formula C19H17NO3 B5544618 (NE)-N-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine

(NE)-N-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine

Cat. No.: B5544618
M. Wt: 307.3 g/mol
InChI Key: NSBRQAHMELQAGT-UDWIEESQSA-N
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Description

(NE)-N-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine is a complex organic compound characterized by its unique structure, which includes a methoxy group, a naphthalen-1-ylmethoxy group, and a phenylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium acetate, and a solvent, such as ethanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitroso derivatives, while reduction could produce amines. Substitution reactions can result in a wide range of substituted compounds with different functional groups.

Scientific Research Applications

(NE)-N-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (NE)-N-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or modulate receptor activity to produce therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(NE)-N-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(NE)-N-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-22-19-11-14(12-20-21)9-10-18(19)23-13-16-7-4-6-15-5-2-3-8-17(15)16/h2-12,21H,13H2,1H3/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBRQAHMELQAGT-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NO)OCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/O)OCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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